4-oxoadamantan-1-yl 3,4,5-trimethoxybenzoate
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Overview
Description
4-Oxoadamantan-1-yl 3,4,5-trimethoxybenzoate is a chemical compound characterized by the presence of an adamantane core linked to a trimethoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxoadamantan-1-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-oxoadamantane-1-carboxylic acid with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Oxoadamantan-1-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the adamantane moiety can be reduced to form alcohol derivatives.
Substitution: The trimethoxybenzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane core can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various substituents onto the aromatic ring of the trimethoxybenzoate moiety .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to inhibit tubulin polymerization makes it a candidate for developing anticancer drugs.
Mechanism of Action
The mechanism by which 4-oxoadamantan-1-yl 3,4,5-trimethoxybenzoate exerts its effects involves the disruption of microtubule dynamics. The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to microtubule destabilization. This action results in the accumulation of cells in the G2/M phase of the cell cycle, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Another microtubule-destabilizing agent that binds to the colchicine site on tubulin.
Podophyllotoxin: A compound used in the treatment of genital warts that also inhibits tubulin polymerization.
Colchicine: A well-known microtubule inhibitor used in the treatment of gout.
Uniqueness
4-Oxoadamantan-1-yl 3,4,5-trimethoxybenzoate is unique due to its adamantane core, which provides enhanced stability and lipophilicity compared to other microtubule-destabilizing agents. This structural feature may contribute to its potential as a more effective and selective anticancer agent .
Properties
IUPAC Name |
(4-oxo-1-adamantyl) 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-23-15-6-12(7-16(24-2)18(15)25-3)19(22)26-20-8-11-4-13(9-20)17(21)14(5-11)10-20/h6-7,11,13-14H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJUEJOZNJLBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC23CC4CC(C2)C(=O)C(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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